1-(1-(Methylsulfonyl)indolin-5-yl)ethanone

Description

Pervasiveness of the Indoline (B122111) Scaffold in Biologically Active Molecules

The indoline core is a structural component of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. ekb.egnih.govresearchgate.net Its presence in alkaloids, the building blocks of many traditional medicines, underscores its long-standing relationship with biological systems. In modern medicinal chemistry, the indoline scaffold is found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. ekb.egnih.govnih.gov

The adaptability of the indoline ring system allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets. This has led to the development of indoline derivatives as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways. nih.govnih.govnih.goveurekaselect.com The non-coplanar nature of the two rings in the indoline structure can also contribute to improved water solubility and pharmacokinetic profiles compared to their flat, aromatic indole (B1671886) counterparts. nih.gov

Historical Trajectories and Modern Applications of Indoline-Based Compounds

The exploration of indole chemistry, the aromatic precursor to indoline, began in the 19th century with the study of the dye indigo. wikipedia.org The subsequent reduction of oxindole (B195798) to indole by Adolf von Baeyer in 1866 laid the groundwork for the investigation of this class of compounds. wikipedia.org The discovery of the indole nucleus in essential biomolecules like tryptophan and serotonin (B10506) in the 1930s further fueled interest in its derivatives. wikipedia.org

While the indole scaffold has a long history, the focused investigation of indoline-containing drugs is a more recent development. nih.gov Initially, much of the research centered on the conversion of naturally occurring indole alkaloids. However, the development of novel synthetic methodologies has opened up new avenues for the creation of a diverse range of indoline-based compounds with tailored biological activities. nih.govacs.orgorganic-chemistry.org In recent years, indoline derivatives have gained prominence as anticancer agents, with some compounds progressing to clinical trials. nih.govresearchgate.net Their applications also extend to the development of antibacterials, including agents that can modify resistance to existing antibiotics, and treatments for cardiovascular diseases and inflammation. ekb.egnih.govnih.gov

Structural Elucidation and Contextualization of 1-(1-(Methylsulfonyl)indolin-5-yl)ethanone within Indoline Chemotypes

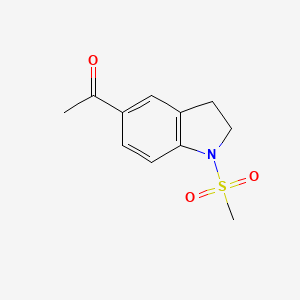

This compound is a specific derivative of the indoline scaffold. Its structure is characterized by three key features: the core indoline ring system, a methylsulfonyl group attached to the nitrogen atom of the pyrrolidine (B122466) ring, and an ethanone (B97240) (acetyl) group substituted at the 5-position of the benzene (B151609) ring.

The acetyl group at the 5-position of the benzene ring introduces a ketone functionality. This group can participate in hydrogen bonding and other interactions with biological targets. The position of this substituent on the aromatic ring is crucial for determining the molecule's binding affinity and selectivity for its target.

While detailed research findings on the specific biological activities of this compound are not widely available in public literature, its structure suggests its potential role as a synthetic intermediate in the preparation of more complex pharmaceutical compounds. The presence of the reactive ketone and the functionalized indoline core provides handles for further chemical modifications. For instance, similar structures have been used as intermediates in the synthesis of kinase inhibitors and other targeted therapies.

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl)ethan-1-one chemenu.com |

| CAS Number | 1176017-48-3 chemenu.combldpharm.com |

| Molecular Formula | C11H13NO3S chemenu.com |

| Molecular Weight | 239.29 g/mol chemenu.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanone |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)16(2,14)15/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

JAWDAHZXWPYDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Methylsulfonyl Indolin 5 Yl Ethanone and Analogous Indoline Systems

Strategies for Indoline (B122111) Ring System Construction

The indoline scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of a variety of robust and efficient methods. These can be broadly categorized into the construction of the bicyclic system from acyclic precursors and the modification of existing indole (B1671886) or indoline cores.

Reductive Cyclization Approaches in Indoline Synthesis

Reductive cyclization of nitro compounds is a powerful strategy for the synthesis of N-heterocycles, including indolines. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A prominent example is the reductive cyclization of 2-nitrostyrenes. organicreactions.orgresearchgate.net This transformation can be mediated by various reagents, with palladium-catalyzed reactions in the presence of a carbon monoxide source being particularly effective. organicreactions.orgresearchgate.net

The Watanabe-Cenini-Söderberg reaction, for instance, utilizes a palladium catalyst with carbon monoxide to achieve the reductive cyclization of 2-nitrostyrenes to indoles, which can be subsequently reduced to indolines. organicreactions.org Phenyl formate has been explored as a safer alternative to pressurized carbon monoxide gas, serving as a CO surrogate in palladium-catalyzed reductive cyclizations. researchgate.netmdpi.com These reactions often proceed in good to excellent yields and tolerate a range of functional groups. researchgate.net Another approach involves the use of iron in acidic media (e.g., Fe/HCl) for the reductive cyclization of indolylnitrochalcone derivatives. organicreactions.org

Below is a table summarizing various reductive cyclization reactions for the synthesis of indole derivatives, which are precursors to indolines.

| Substrate | Catalyst/Reagent | Product | Yield (%) |

| 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Fe/HCl in ethanol | 4-(1H-indol-3-yl)-2-phenylquinoline | High |

| 2-Nitrostyrene derivatives | Pd/CO | Indole derivatives | Good-Excellent |

| Methyl ortho-nitrocinnamate | Phenyl formate/Pd | 2-Carbomethoxy-indole | 95 |

Intramolecular Cyclization Reactions for Dihydroindole Formation

Intramolecular cyclization reactions, particularly those catalyzed by transition metals, offer a direct and atom-economical route to the indoline ring system. The intramolecular Heck reaction is a cornerstone of this approach, typically involving the palladium-catalyzed cyclization of a precursor containing both an aryl halide and an alkene moiety. researchgate.netnih.gov

For the synthesis of indolines, a common strategy is the intramolecular Heck reaction of N-allyl-2-haloanilines. researchgate.net In this reaction, a palladium(0) catalyst initiates a catalytic cycle that results in the formation of a new carbon-carbon bond, constructing the five-membered ring of the indoline system. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction. nih.gov This methodology has been successfully applied to the synthesis of a variety of substituted indolines. researchgate.netnih.gov

The following table provides examples of intramolecular Heck reactions for the synthesis of indoline and indole derivatives.

| Substrate | Catalyst/Ligand | Base | Product | Yield (%) |

| N-allyl-2-iodoaniline | Pd(PPh₃)₄ | Cs₂CO₃ | 3-Methyl-1H-indole | 90 |

| Alkene-tethered iodobenzenes | Pd(PPh₃)₄ | Cs₂CO₃ | Polycyclic fused indolines | 62-93 |

| o-Bromoaniline and α-bromostyrene | [Pd₂(dba)₃]/DavePhos | NaOtBu | 2-Phenyl-1H-indole | High |

Functionalization of Pre-existing Indole/Indoline Cores

An alternative to de novo ring construction is the functionalization of a pre-existing indole or indoline core. To synthesize 1-(1-(methylsulfonyl)indolin-5-yl)ethanone, one could start with 5-acetylindoline and introduce the methylsulfonyl group, or begin with 1-(methylsulfonyl)indoline and introduce the acetyl group.

The introduction of an acetyl group at the C5 position of an N-protected indoline can be achieved through Friedel-Crafts acylation. researchgate.netwikipedia.orgorganic-chemistry.org This classic electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgorganic-chemistry.org The N-sulfonyl group of 1-(methylsulfonyl)indoline is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the substitution is directed to the para position (C5), making Friedel-Crafts acylation a viable, albeit potentially challenging, method. A study on the Friedel-Crafts acylation of 1-(phenylsulfonyl)indole demonstrated that 3-acylation occurs in high yields, suggesting that acylation of the N-sulfonylated indoline system is feasible. researchgate.net

Introduction of the Methylsulfonyl Moiety

The methylsulfonyl group is a key functional group in many pharmaceutical compounds, valued for its ability to act as a hydrogen bond acceptor and to improve metabolic stability. Its introduction onto the indoline nitrogen or aromatic ring is a critical step in the synthesis of the target compound.

N-Sulfonylation of Indolines

The introduction of a methylsulfonyl group at the nitrogen atom of the indoline ring is typically achieved through N-sulfonylation. nih.govwvu.edu This reaction involves treating the indoline with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. The base serves to deprotonate the indoline nitrogen, increasing its nucleophilicity towards the electrophilic sulfur atom of the sulfonyl chloride.

A variety of bases can be employed, including tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. The reaction is generally high-yielding and can be performed on indolines bearing a range of substituents. For instance, the kinetic resolution of 2-substituted indolines has been achieved through N-sulfonylation using a chiral organocatalyst, highlighting the versatility of this reaction. nih.govwvu.edu

The table below presents examples of N-sulfonylation of indolines.

| Indoline Substrate | Sulfonylating Agent | Catalyst/Base | Product | Selectivity (s) |

| (±)-2-Methylindoline | 2-Nitrophenylsulfonyl chloride | Chiral 4-DMAP-N-oxide | (R)-N-(2-Ns)-2-methylindoline | 5.7 |

| (±)-2-Substituted indolines | 2-Isopropyl-4-nitrophenylsulfonyl chloride | Chiral 4-DMAP-N-oxide | Enantioenriched N-sulfonylindolines | 2.6-19 |

Strategies for Sulfonyl Group Introduction at Aromatic Positions

While the target compound features an N-methylsulfonyl group, it is also synthetically relevant to consider methods for introducing sulfonyl groups directly onto the aromatic ring of the indoline system. Direct C-H sulfonylation offers an atom-economical approach. For example, a copper-catalyzed direct C7-sulfonylation of indolines with arylsulfonyl chlorides has been reported. mdpi.comsigmaaldrich.com This method utilizes a chelation-assisted strategy to achieve regioselective functionalization at the C7 position. mdpi.com

While this specific example targets the C7 position, it demonstrates the potential for direct C-H functionalization to introduce sulfonyl groups onto the indoline ring. Further development of such methods could provide alternative routes to a variety of sulfonated indoline derivatives.

Formation of the Ethanone (B97240) Side Chain

The introduction of the acetyl group at the C-5 position of the 1-(methylsulfonyl)indoline scaffold is a critical step in the synthesis of the target compound. This transformation is typically achieved through electrophilic aromatic substitution, with acylation reactions being the most direct and widely employed methods.

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones. In the context of 1-(methylsulfonyl)indoline, this reaction involves the introduction of an acetyl group onto the electron-rich benzene (B151609) ring of the indoline system. The N-methylsulfonyl group, being electron-withdrawing, deactivates the indoline ring towards electrophilic substitution. However, the reaction is still feasible, and the directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of the acylation.

The reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the product.

For N-sulfonylated indoles, which are precursors to indolines, Friedel-Crafts acylation has been shown to proceed with high regioselectivity. While direct acylation of 1-(methylsulfonyl)indoline at the 5-position is not extensively documented, related studies on similar systems provide valuable insights. For instance, the Friedel-Crafts acylation of 1-(phenylsulfonyl)indole with various acid anhydrides and acid chlorides in the presence of aluminum chloride has been reported to yield 3-acyl-1-(phenylsulfonyl)indoles in high yields. This suggests that the N-sulfonyl group directs acylation to specific positions on the indole nucleus. In the case of the indoline ring, the substitution pattern is expected to favor acylation at the para-position (C-5) relative to the nitrogen atom, due to the ortho,para-directing nature of the amino group, even when acylated.

A general representation of the Friedel-Crafts acylation of 1-(methylsulfonyl)indoline is depicted below:

Scheme 1: Proposed Friedel-Crafts Acylation of 1-(Methylsulfonyl)indoline

The following interactive data table summarizes typical conditions and outcomes for Friedel-Crafts acylation on analogous N-protected aromatic systems, providing a basis for the proposed synthesis of the target compound.

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | 75-85 |

| Acetic Anhydride | FeCl₃ | Nitrobenzene | 25 | 6 | 60-70 |

| Acetyl Chloride | ZnCl₂ | 1,2-Dichloroethane | 80 | 12 | 50-60 |

Beyond direct acylation, the ketone functionality in this compound can be accessed through various other synthetic transformations. These methods often involve the manipulation of a pre-existing functional group at the C-5 position of the indoline ring.

One such approach is the oxidation of a corresponding secondary alcohol. If 5-ethyl-1-(methylsulfonyl)indoline is available, it can be oxidized to the desired ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium chlorochromate (PCC) and Jones reagent, as well as milder, more selective methods such as the Swern oxidation or the Dess-Martin periodinane oxidation.

Another versatile method involves the reaction of an organometallic reagent with a suitable electrophile. For example, a Grignard reagent or an organolithium species derived from 5-bromo-1-(methylsulfonyl)indoline could react with an acetylating agent like N,N-dimethylacetamide or acetyl chloride. Alternatively, a 1-(methylsulfonyl)indolin-5-ylboronic acid derivative could undergo a palladium-catalyzed cross-coupling reaction with an acetylating partner.

The table below outlines some of these alternative synthetic transformations.

| Precursor | Reagent(s) | Transformation |

| 5-Ethyl-1-(methylsulfonyl)indoline | PCC, CH₂Cl₂ | Oxidation |

| 5-Bromo-1-(methylsulfonyl)indoline | 1. Mg, THF; 2. CH₃CON(CH₃)₂ | Grignard Reaction |

| 1-(Methylsulfonyl)indolin-5-ylboronic acid | Acylating agent, Pd catalyst | Cross-Coupling |

Stereochemical Considerations and Advanced Synthetic Techniques

While the target compound, this compound, is achiral, the synthesis of its analogs or more complex derivatives often requires precise control over stereochemistry. The indoline scaffold is a common motif in many biologically active natural products and pharmaceuticals, where specific stereoisomers exhibit desired therapeutic effects.

Advanced synthetic techniques have been developed to achieve high levels of stereoselectivity in the synthesis of substituted indolines. These methods include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted indoles is a powerful method for the synthesis of chiral indolines. This approach often utilizes chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, in combination with chiral phosphine ligands.

Chiral Pool Synthesis: This strategy involves the use of readily available chiral starting materials to construct the desired stereocenters in the indoline ring.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in asymmetric synthesis. Chiral Brønsted acids and amines have been successfully employed to catalyze the enantioselective synthesis of various indoline derivatives.

Diastereoselective Cyclization Reactions: Intramolecular cyclization reactions of appropriately substituted acyclic precursors can be designed to proceed with high diastereoselectivity, thereby establishing the relative stereochemistry of multiple stereocenters in a single step.

Recent research has highlighted the use of palladium-catalyzed intramolecular C-H amination and cycloaddition reactions to construct highly substituted and stereochemically complex indoline systems. These methods offer efficient routes to a wide range of indoline derivatives with excellent control over their three-dimensional structure.

The development of these advanced synthetic techniques is crucial for the preparation of enantiomerically pure indoline-based compounds for pharmacological evaluation and other applications.

Molecular Design Principles and Structure Activity Relationship Sar of 1 1 Methylsulfonyl Indolin 5 Yl Ethanone Analogues

Rational Design Paradigms for Indoline-Based Chemical Entities

The development of novel indoline-based therapeutic agents is a multifaceted process that leverages both computational and synthetic strategies to navigate and optimize the vast chemical space surrounding the core scaffold. researchgate.netnih.gov

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to predict and analyze the interactions between a ligand and its target protein. acs.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are employed to refine the structures of indoline (B122111) derivatives for enhanced biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing researchers to understand the binding mode of novel inhibitors. acs.orgfarmaceut.org For instance, molecular docking simulations of indoline-2,3-dione-based sulfonamides have been used to elucidate the binding affinity and interaction with enzymes like α-glucosidase and α-amylase. acs.org Similarly, modeling of N-substituted indole (B1671886) derivatives has helped identify key interactions with the P2 and R263 hot-spots of the Mcl-1 antiapoptotic protein. nih.gov

3D-Pharmacophore and QSAR Studies: These models are used to validate biological data and identify the crucial chemical features responsible for a compound's activity. rsc.org By correlating structural properties with biological potency, 2D and 3D-QSAR models can guide the design of new analogues with improved efficacy. rsc.org Structure-based drug design and molecular modeling have successfully been used to identify new indole-2-carboxamides as potential anticancer agents by confirming their accommodation within PI3Kα and EGFR kinase catalytic sites. nih.gov

The indoline nucleus provides a rich foundation for synthetic modification, enabling the exploration of a broad chemical space to identify compounds with novel or improved pharmacological profiles. researchgate.net Scaffold derivatization involves the systematic introduction of various functional groups at different positions of the indoline ring system.

This exploration is facilitated by diverse synthetic methodologies, including multicomponent reactions that can generate complex polycyclic fused indoline frameworks in a highly atom-economical and diastereoselective manner. polimi.it For example, the reaction of indoline with substituted benzoyl chlorides, followed by further functionalization, has been used to synthesize libraries of derivatives for biological screening. researchgate.net This comprehensive approach allows researchers to systematically evaluate how different substituents and structural modifications impact the compound's interaction with various biological targets, including G protein-coupled receptors (GPCRs) like dopamine, serotonin (B10506), and histamine (B1213489) receptors. nih.govresearchgate.net The goal is to construct and develop novel indole and indoline compounds that can drive new discoveries in biology and medicine. researchgate.net

Systematic Structure-Activity Correlates on the Indoline Core

The biological activity of indoline-based compounds is intricately linked to their three-dimensional structure. SAR studies systematically investigate how modifications to the scaffold's N-1 position, ring substituents, and saturation level influence the molecule's pharmacological properties. nih.govnih.gov

The substituent at the N-1 position of the indoline ring plays a critical role in determining the compound's binding affinity and functional activity at various receptors. The nature of this group can significantly modulate the molecule's electronic and steric properties.

In the context of 1-(1-(Methylsulfonyl)indolin-5-yl)ethanone, the N-1 methylsulfonyl group is a key feature. Sulfonamide moieties are known to act as hydrogen bond acceptors and can form crucial interactions with target proteins. acs.org Research on related indole structures has demonstrated the importance of the N-1 substituent. For example, in a series of Mcl-1 inhibitors, modifications to the N-substituted indole scaffold were a primary focus of structure modification efforts. nih.gov Similarly, studies on nociceptin (B549756) opioid receptor (NOP) ligands revealed that N-piperidinyl indoles substituted at different positions on the indole moiety affected their intrinsic activity and receptor selectivity. nih.gov The introduction of various electrophiles, including a methylsulfonyl chloride (ClSO2Me), at the nitrogen position of an N-piperidinyl indole scaffold was explored to generate diverse analogues for SAR studies. nih.gov

Table 1: Influence of N-1 Substitution on Biological Activity (Illustrative) This table provides a conceptual illustration of how N-1 substitutions can be analyzed. Actual data for direct analogues of this compound is proprietary or not publicly available.

| Compound Analogue | N-1 Substituent | Potential Biological Target | Observed Effect on Activity |

|---|---|---|---|

| Core Structure | -SO2CH3 (Methylsulfonyl) | Kinases, GPCRs | Serves as a key hydrogen bond acceptor, influences solubility and metabolic stability. |

| Analogue A | -H | Various | Removal of the sulfonyl group may drastically alter binding mode and potency. |

| Analogue B | -COCH3 (Acetyl) | Various | Changes electronic properties; may alter receptor subtype selectivity. |

| Analogue C | -CH2Ph (Benzyl) | Various | Introduces a bulky, lipophilic group, potentially accessing different binding pockets. |

The location of substituents on the benzene (B151609) portion of the indoline ring is a critical determinant of biological activity and selectivity. The C-5 acetyl group in this compound is a significant feature that can influence ligand-receptor interactions.

Table 2: Positional Isomerism Effects on Biological Activity (Illustrative) This table illustrates the principle of positional effects. Specific comparative data for acetyl group positions on the 1-(Methylsulfonyl)indoline core is not publicly available.

| Compound Analogue | Position of Acetyl Group (-COCH3) | Potential Impact on Binding |

|---|---|---|

| Core Structure | C-5 | Orients the polar carbonyl group towards a specific region of the binding pocket, potentially forming key hydrogen bonds. |

| Isomer A | C-4 | Alters the vector and distance of the hydrogen bond-forming group, likely reducing or abolishing activity if the C-5 interaction is critical. |

| Isomer B | C-6 | Repositions the acetyl group, which may lead to steric clashes or fail to engage with the necessary residues in the target's active site. |

| Isomer C | C-7 | Places the substituent adjacent to the fused pyrroline (B1223166) ring, which could significantly impact the overall conformation and binding properties. |

The saturation of the C2-C3 bond, which distinguishes the indoline scaffold from its aromatic counterpart, indole, is a fundamental structural feature with significant biological implications. This saturation imparts a three-dimensional, non-planar geometry to the five-membered ring, in contrast to the planar indole ring.

This structural rigidity and defined stereochemistry can lead to enhanced selectivity for specific enzymes or receptors. polimi.it The dearomatization of indoles to form C2,C3-fused indolines is a known strategy to create structurally complex and stereoselective ring systems that can exhibit distinct biological profiles compared to their planar precursors. polimi.it The saturated nature of the indoline core alters the electron distribution across the bicyclic system. The sp3-hybridized nitrogen in indoline is more basic and a better electron donor compared to the sp2-hybridized nitrogen in indole, whose lone pair is part of the aromatic π-system. impactfactor.org These differences in electronic characteristics and geometry are crucial for receptor recognition and binding affinity, and the choice between an indole and an indoline core is a key decision in the design of targeted therapeutic agents. acs.org

Structure-Activity Profile of the Methylsulfonyl Group

The methylsulfonyl group attached to the indoline nitrogen is a pivotal component of the molecule, significantly influencing its physicochemical properties and its interactions with biological targets. researchgate.net This functionality is not merely a substituent but an integral part of the pharmacophore.

Conformational and Electronic Contributions of Sulfonyl Moiety

The sulfonyl group has a profound impact on the molecule's three-dimensional shape and electronic landscape. Due to its tetrahedral geometry and the presence of two oxygen atoms, the sulfonyl group is a strong hydrogen bond acceptor. researchgate.net This capability allows it to form crucial hydrogen bonding interactions with residues in the active sites of biological targets. nih.gov

Table 1: Physicochemical Contributions of the Methylsulfonyl Group

| Property | Contribution of the -SO2CH3 Group | Reference |

|---|---|---|

| Geometry | Tetrahedral, providing a specific 3D orientation for substituents. | nih.gov |

| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor via its two oxygen atoms. | researchgate.net |

| Electronic Effect | Strongly electron-withdrawing, modulating the electron density of the indoline ring. | acs.org |

| Metabolic Stability | Structurally stable, potentially increasing the molecule's metabolic half-life. | researchgate.net |

| Solubility | Polar nature can modulate the solubility and acid-base properties of the molecule. | researchgate.net |

Pharmacophoric Relevance of the Sulfonyl Functionality

In medicinal chemistry, sulfonyl-containing groups are recognized as privileged pharmacophores found in a wide array of approved drugs. nih.govtandfonline.com Their inclusion is a key strategy in drug design due to their ability to act as bioisosteres for other functional groups like carbonyls or phosphates, while offering unique physicochemical properties. researchgate.net

The sulfonyl group in this compound is critical for anchoring the ligand into the binding pocket of its target. The directed hydrogen bonds formed by the sulfonyl oxygens can provide a significant portion of the binding energy. nih.gov Furthermore, the rigid and well-defined geometry of the sulfonyl group helps to properly orient the rest of the molecule, ensuring an optimal fit with the receptor. nih.gov This makes the N-sulfonyl indoline a valuable scaffold for achieving high affinity and selectivity.

Structure-Activity Relationship of the Ethanone (B97240) Moiety

The ethanone group at the 5-position of the indoline ring is another key functional handle that directly participates in target binding and determines the biological efficacy of the compound series.

Role of Carbonyl Group in Target Interactions

The carbonyl group (C=O) of the ethanone moiety is a versatile functional group in drug discovery, capable of participating in a range of interactions with biological targets. numberanalytics.com Its polarized nature, with a partial negative charge on the oxygen and a partial positive charge on the carbon, makes it an excellent hydrogen bond acceptor. mhmedical.com This allows it to form strong, directional hydrogen bonds with hydrogen bond donors, such as the amide protons of peptide backbones or the side chains of amino acids like asparagine and glutamine, within a protein's active site.

Modification Effects on Biological Efficacy

Modifications to the ethanone moiety can have a dramatic impact on the compound's biological activity, providing a clear SAR profile. Changes to either the carbonyl group or the adjacent methyl group can alter binding affinity, selectivity, and pharmacokinetic properties.

For instance, reducing the ketone to a secondary alcohol changes its electronic and steric properties. The resulting hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with the target that were not possible for the original carbonyl group. Conversely, this change could also disrupt a critical interaction, leading to a loss of potency.

Replacing the methyl group with larger alkyl or aryl substituents can explore additional binding pockets. If a nearby hydrophobic pocket exists, such a modification could lead to a significant increase in potency. However, a bulkier group might also introduce steric hindrance, preventing the molecule from binding effectively.

Table 2: Effects of Modifying the Ethanone Moiety

| Modification | Potential Change in Interaction | Likely Effect on Efficacy | Reference |

|---|---|---|---|

| Reduction of C=O to CH-OH | Changes H-bond acceptor to an H-bond donor/acceptor. | Activity may increase or decrease depending on the target's binding site. | mhmedical.com |

| Replacement of -CH3 with larger alkyl groups | Probes for nearby hydrophobic pockets. May introduce steric clash. | Potency may increase if a hydrophobic pocket is engaged; otherwise, it may decrease. | nih.gov |

| Replacement of -CH3 with polar groups | Introduces potential for new polar or hydrogen bonding interactions. | Activity may improve if new favorable interactions are formed. | nih.gov |

| Conversion to an oxime (C=N-OH) | Alters geometry and introduces H-bond donor/acceptor properties. | Significant change in activity is expected due to altered binding mode. | numberanalytics.com |

Comparative SAR Studies with Related Indole/Indoline Scaffolds

The choice of the indoline scaffold over the structurally related indole is a critical design element. While both are considered privileged structures in drug discovery, the subtle difference in saturation has significant implications for the molecule's properties and SAR. researchgate.netnih.gov

Indole is an aromatic, planar heterocycle, while indoline is its saturated analogue, possessing a non-planar, puckered five-membered ring. researchgate.net This difference in geometry is fundamental. The planarity of the indole ring is ideal for π-π stacking interactions, whereas the three-dimensional structure of the indoline scaffold can allow for better conformational sampling and fitting into non-planar, saturated binding sites. The indoline scaffold has attracted significant interest in drug design, and in recent years, indoline-containing compounds have demonstrated a range of biological activities. nih.govresearchgate.net

Substituting the nitrogen at position 1 of the indole/indoline ring is a common strategy to modulate activity. In the case of this compound, the N-sulfonylation serves to remove the hydrogen bond donor capability of the indoline NH group, which can be crucial for avoiding off-target interactions or improving membrane permeability. Studies on other N-substituted indoles and indolines have shown that the nature of the substituent at this position dramatically affects potency and selectivity. nih.gov For example, SAR studies of N-piperidinyl indoles revealed that substitution at the 2-position of the indole led to full agonists, while substitution at the 3-position resulted in partial agonists, highlighting the scaffold's sensitivity to substitution patterns. nih.gov

Table 3: Comparative Properties of Indole vs. Indoline Scaffolds

| Property | Indole Scaffold | Indoline Scaffold | Reference |

|---|---|---|---|

| Geometry | Planar, aromatic. | Non-planar, puckered ring. | researchgate.net |

| Key Interactions | Favors π-π stacking. | Allows for better 3D fit into non-planar binding sites. | researchgate.net |

| N-H Group | Can act as an H-bond donor. | Can act as an H-bond donor (if unsubstituted). | nih.gov |

| Flexibility | Rigid. | More flexible, allowing conformational adaptation. | researchgate.net |

Computational Investigations in the Study of 1 1 Methylsulfonyl Indolin 5 Yl Ethanone

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

While computational studies are prevalent for structurally related indoline (B122111) and methylsulfonyl-containing compounds, the absence of data specific to "1-(1-(Methylsulfonyl)indolin-5-yl)ethanone" prevents a scientifically accurate and thorough discussion on its computational investigations.

Analysis of Molecular Orbitals and Reactivity Descriptors

A detailed analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide significant insights into the reactivity of this compound. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

From these orbital energies, a range of global reactivity descriptors can be calculated. These descriptors, including electronegativity, chemical hardness and softness, and the electrophilicity index, quantify the reactive nature of the molecule. This information is fundamental for predicting how the compound might interact with biological targets. At present, no published data for these parameters for this compound are available.

Table 1: Hypothetical Molecular Orbital and Reactivity Descriptor Data for this compound (Note: The following table is for illustrative purposes only, as no specific published data could be found for this compound.)

| Parameter | Value (Unit) | Description |

|---|---|---|

| HOMO Energy | Data not available | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |

| Electronegativity (χ) | Data not available | A measure of the ability of a molecule to attract electrons |

| Chemical Hardness (η) | Data not available | A measure of resistance to change in electron distribution |

| Chemical Softness (S) | Data not available | The reciprocal of chemical hardness |

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods are also powerful tools for predicting the spectroscopic signatures of a molecule, which can aid in its experimental characterization. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, such predictive studies have not been reported in the literature.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following table is for illustrative purposes only, as no specific published data could be found for this compound.)

| Spectroscopy | Key Predicted Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR | Data not available | Aromatic protons, ethanone (B97240) methyl protons, indoline methylene (B1212753) protons, sulfonyl methyl protons |

| ¹³C NMR | Data not available | Carbonyl carbon, aromatic carbons, ethanone methyl carbon, indoline methylene carbons, sulfonyl methyl carbon |

Chemoinformatic Approaches and Virtual Screening

Chemoinformatic tools and virtual screening are essential in modern drug discovery for identifying potential drug candidates from large compound libraries. These in silico methods can predict a compound's physicochemical properties, potential biological activities, and absorption, distribution, metabolism, and excretion (ADME) profiles.

While the indolinone scaffold has been the subject of numerous virtual screening campaigns for various therapeutic targets, including protein kinases, specific studies that single out this compound for its potential as a hit or lead compound are not documented. The application of chemoinformatic approaches to this specific molecule would involve its inclusion in virtual libraries and subsequent docking into the active sites of biological targets to predict binding affinities and modes of interaction. Without such studies, its potential therapeutic relevance remains speculative.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Indoline-Based Therapeutic Modulators

The rational design of indoline-based therapeutic modulators is increasingly reliant on a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the indoline (B122111) scaffold and its biological targets. Advanced computational and experimental techniques are being leveraged to guide the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

A key strategy in the rational design of indoline derivatives involves the use of pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These computational approaches help to identify the crucial chemical features required for biological activity and to predict the potency of novel compounds. For instance, 3D-QSAR models have been successfully developed for various indole (B1671886) and isatin (B1672199) derivatives to predict their antiamyloidogenic activity, highlighting the importance of specific hydrophobic and hydrogen-bonding features for activity. This approach allows for the in silico screening of virtual libraries of indoline compounds, prioritizing the synthesis of candidates with the highest predicted efficacy.

Bioisosteric replacement is another powerful tool in the medicinal chemist's arsenal (B13267) for optimizing indoline-based scaffolds. This strategy involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the bioisosteric replacement of an acylureido moiety with a malonamido or a pyridinoylamido group in an indolin-2-one scaffold has led to the development of potent and selective Aurora-B inhibitors. nih.gov Such modifications can fine-tune the electronic and steric properties of the molecule, leading to improved target engagement and reduced off-target effects.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is also playing a pivotal role. By understanding the binding mode of indoline ligands within the active site of a target protein, researchers can design modifications to enhance binding affinity and selectivity. Molecular docking studies, for example, have been instrumental in the design of novel indoline spiro derivatives as anticancer agents by predicting their interactions with tyrosine kinases.

The table below illustrates the impact of rational design strategies on the potency of indoline-based inhibitors targeting various enzymes.

| Lead Compound Scaffold | Design Strategy | Target Enzyme | Resulting Potency (IC50) |

| Indolin-2-one | Bioisosteric Replacement | Aurora-B Kinase | Sub-micromolar range |

| Indole | Pharmacophore Modeling | HIV-1 Protease | Nanomolar range |

| Indoline | Structure-Based Design | 5-LOX/sEH | Dual inhibitor with nanomolar potency |

This table is illustrative and compiles data from various studies on indoline and indole derivatives to demonstrate the effectiveness of rational design approaches.

Integration of Artificial Intelligence and Machine Learning in Indoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of indoline-based therapeutics is no exception. These powerful computational tools are being employed to accelerate various stages of the drug discovery pipeline, from target identification to lead optimization. acs.org

One of the key applications of AI and ML is in the analysis of large and complex biological datasets to identify and validate novel drug targets for indoline-based compounds. By analyzing genomic, proteomic, and clinical data, AI algorithms can uncover previously unknown relationships between biological pathways and diseases, suggesting new avenues for therapeutic intervention.

In silico screening of vast chemical libraries is another area where AI is making a significant impact. Machine learning models, trained on existing data of known active and inactive indoline derivatives, can rapidly predict the biological activity of virtual compounds. nih.gov This allows researchers to screen millions of potential drug candidates in a fraction of the time it would take using traditional high-throughput screening methods. acs.org For example, virtual screening has been successfully used to identify novel indole-based inhibitors of HIV-1 protease. benthamdirect.com

Furthermore, generative AI models are being developed to design novel indoline scaffolds with desired pharmacological properties. These models can learn the underlying principles of molecular design from existing chemical data and generate new molecules that are predicted to be active against a specific target. This de novo design approach has the potential to unlock novel chemical space and lead to the discovery of first-in-class indoline-based drugs.

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational technique, is also being enhanced by machine learning algorithms. chula.ac.th ML-based QSAR models can often provide more accurate predictions of compound activity and can handle more complex datasets than traditional statistical methods. mdpi.com These models are invaluable for guiding the optimization of lead compounds by predicting how chemical modifications will affect their potency and selectivity. encyclopedia.pub

The following table provides examples of how AI and ML are being applied in the discovery of indole and indoline derivatives.

| AI/ML Application | Specific Technique | Target/Goal | Outcome |

| Virtual Screening | Ligand-Based Virtual Screening | DNA Gyrase ATPase | Identification of potent indole derivatives |

| QSAR Modeling | 3D-QSAR with PLS | Aβ Aggregation Inhibition | Predictive model for antiamyloidogenic activity |

| Target Identification | Text Mining & Molecular Modeling | HIV-1 Protease | Discovery of novel indole-based inhibitors |

| Lead Optimization | In silico ADME prediction | Anticancer Agents | Design of spiro indoline derivatives with favorable pharmacokinetics |

This table is a representative summary of how AI and ML techniques are being applied to the broader class of indole and indoline derivatives.

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. The versatile indoline scaffold is well-suited for the development of such multi-target ligands.

A notable example of this strategy is the development of dual inhibitors based on the indoline scaffold. Researchers have successfully designed and synthesized indoline-based compounds that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade involved in inflammation. mdpi.com These dual inhibitors have shown promising anti-inflammatory effects in preclinical models. researchgate.net

Another area of exploration is the design of multi-target kinase inhibitors. Given that aberrant kinase activity is a hallmark of many cancers, designing indoline-based compounds that can inhibit multiple kinases in a cancer-related pathway is a promising therapeutic strategy. The indole scaffold has been used as a basis for the identification of multi-target kinase inhibitors through a combination of phenotype screening and inverse virtual screening. benthamdirect.com

The design of multi-target ligands requires a sophisticated understanding of the structural biology of the different targets and the ability to design a molecule that can effectively interact with each of them. Computational tools, such as molecular docking and pharmacophore modeling, are crucial for identifying common structural features across different target binding sites that can be exploited in the design of a single ligand.

The table below presents examples of multi-target indoline and indole derivatives and their intended therapeutic applications.

| Indoline/Indole Derivative Class | Targeted Proteins/Pathways | Therapeutic Area |

| Indoline-based compounds | 5-LOX and sEH | Anti-inflammatory |

| 1,3,5-substituted indoles | Multiple Kinases | Oncology |

| Indole-based compounds | NOD1 and NOD2 | Immunomodulation |

| Isoindoline hydroxamic acids | HDAC6 and HSP90 | Oncology |

This table provides illustrative examples of the application of polypharmacology in the design of indoline and indole-based therapeutic agents.

Development of Novel Synthetic Routes for Complex Indoline Architectures

The exploration of the full therapeutic potential of indoline derivatives is intrinsically linked to the development of innovative and efficient synthetic methodologies. As the demand for structurally complex and stereochemically defined indoline scaffolds grows, organic chemists are continually developing novel synthetic routes to access these valuable compounds.

A significant focus in recent years has been on the development of asymmetric synthetic methods to produce enantiomerically pure indolines. Chiral indolines are often required for optimal biological activity, as different enantiomers can have distinct pharmacological profiles. Catalytic enantioselective reduction of 3H-indoles using chiral Brønsted acids has emerged as a powerful metal-free approach to synthesize optically active indolines with high enantioselectivity. nih.govmdpi.com

Another area of active research is the development of cycloaddition reactions to construct polycyclic fused indoline scaffolds. These complex architectures are found in numerous natural products with interesting biological activities. Zinc(II)-catalyzed divergent synthesis through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported as a method to generate functionalized polycyclic indolines. benthamdirect.comresearchgate.net

Modern synthetic strategies are also focusing on increasing efficiency and sustainability. This includes the development of one-pot reactions and tandem or cascade sequences that allow for the construction of complex indoline derivatives from simple starting materials in a single operation. For example, novel strategies for the solid-phase synthesis of substituted indolines and indoles have been developed, which facilitate the rapid generation of compound libraries for biological screening. researchgate.net

Furthermore, the use of transition-metal catalysis continues to be a cornerstone of modern indoline synthesis. Palladium-catalyzed intramolecular C-H amination reactions, for instance, provide a direct and atom-economical route to the indoline core. nih.gov Recent advances in this area include the development of more active and selective catalyst systems that can tolerate a wider range of functional groups.

The table below summarizes some of the novel synthetic strategies being employed for the construction of complex indoline architectures.

| Synthetic Strategy | Key Features | Resulting Indoline Architecture |

| Catalytic Enantioselective Reduction | Metal-free, high enantioselectivity | Optically active indolines |

| [3+2] and [4+2] Cycloadditions | Divergent synthesis, polycyclization | Fused polycyclic indolines |

| Solid-Phase Synthesis | High-throughput, library generation | Substituted indoline scaffolds |

| Palladium-Catalyzed C-H Amination | Atom-economical, intramolecular cyclization | Functionalized indolines |

| Organocatalytic Intramolecular Michael Addition | Asymmetric synthesis of 2,3-disubstituted indolines | Chiral 2,3-disubstituted indolines |

This table highlights some of the innovative synthetic methodologies that are expanding the chemical space of accessible indoline derivatives.

Expanding the Scope of Biological Applications for Indoline Derivatives

The indoline scaffold has a long and successful history in drug discovery, with numerous approved drugs and clinical candidates for a variety of diseases. However, ongoing research continues to uncover new and exciting biological applications for this versatile heterocyclic system, expanding its therapeutic potential into novel areas of medicine.

While the traditional applications of indoline derivatives have been in areas such as oncology and neuroscience, emerging research is demonstrating their utility in a much broader range of therapeutic indications. For example, novel indoline derivatives are being investigated as potent antimicrobial agents, with some compounds showing activity against drug-resistant bacteria. benthamdirect.com This is a particularly important area of research given the growing threat of antibiotic resistance. nih.gov

The anti-inflammatory properties of indoline-based compounds are also being explored in greater depth. Beyond their use as dual 5-LOX/sEH inhibitors, indoline derivatives are being investigated for their potential to modulate other key inflammatory pathways. mdpi.com This could lead to the development of new treatments for a variety of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

In the field of cardiovascular medicine, novel indoline derivatives have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors, with potential applications in the treatment of hypertension and congestive heart failure. nih.gov Furthermore, some of these compounds have also demonstrated thrombolytic and antioxidant properties, suggesting a multi-faceted cardioprotective effect.

The therapeutic potential of indolines is also being explored in metabolic diseases. For instance, indolequinazoline-based compounds have been identified as novel agonists of the nuclear receptor subfamily 4 group A member 1 (NR4A1), a target that is being investigated for the treatment of obesity. acs.org

The table below provides a snapshot of the expanding biological applications of indoline and indole derivatives.

| Therapeutic Area | Specific Application | Example of Target/Mechanism |

| Infectious Diseases | Antibacterial agents | DNA gyrase B inhibition |

| Cardiovascular Diseases | ACE inhibitors | Inhibition of angiotensin-converting enzyme |

| Inflammatory Diseases | Anti-inflammatory agents | Dual 5-LOX/sEH inhibition |

| Metabolic Disorders | Anti-obesity agents | NR4A1 agonism |

| Oncology | Anticancer agents | Tubulin polymerization inhibition |

| Benign Prostatic Hyperplasia | α1A-Adrenoceptor antagonists | Selective antagonism of α1A-adrenergic receptors |

This table illustrates the diverse and expanding range of therapeutic areas where indoline and indole derivatives are showing promise.

Q & A

Q. What are the optimal synthetic pathways for synthesizing 1-(1-(methylsulfonyl)indolin-5-yl)ethanone?

The synthesis typically involves introducing the methylsulfonyl group to the indoline ring. A common approach is reacting 5-acetylindoline with methylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity. Reaction parameters like temperature control (<10°C) and stoichiometric excess of methylsulfonyl chloride (1.2–1.5 eq) are key to achieving yields >70% .

Q. How can spectroscopic techniques elucidate the structure of this compound?

- NMR : H NMR reveals the methylsulfonyl group (δ ~3.0 ppm, singlet for S-CH) and acetyl moiety (δ ~2.5 ppm, singlet for COCH). Aromatic protons in the indoline ring appear as multiplet signals between δ 6.8–7.5 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 253.07 (CHNOS) .

- XRD : Single-crystal X-ray diffraction provides spatial confirmation of the methylsulfonyl orientation and dihedral angles between the indoline and acetyl groups .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and bioactivity?

The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilic reactivity at the indoline’s 5-position. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions (room temperature, DMF) . In bioactivity studies, the group improves metabolic stability by resisting oxidative degradation, as observed in analogs like sarolaner, where sulfonyl groups enhance pharmacokinetic profiles .

Q. What computational methods are used to predict binding affinity and ADMET properties?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., kinases). For ethanone derivatives, sulfonyl groups often form hydrogen bonds with active-site residues (e.g., Lys or Asp) .

- ADMET : SwissADME predicts Lipinski’s rule compliance (MW <500, LogP <5). The compound’s LogP (~2.1) and topological polar surface area (~65 Ų) suggest moderate blood-brain barrier permeability and oral bioavailability . Toxicity screening via ProTox-II indicates low hepatotoxicity risk (LD >1000 mg/kg in rodents) .

Q. How to resolve contradictory data in reaction yields or bioactivity assays?

- Synthesis : If yields vary (e.g., 50–80%), verify reagent purity (e.g., anhydrous conditions for methylsulfonyl chloride) and optimize solvent systems (e.g., switch from DCM to THF for better solubility) .

- Bioactivity : Inconsistent IC values may arise from assay conditions. Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .

Q. What analytical methods ensure purity and stability during storage?

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products. Purity >98% is required for in vivo studies .

- Stability : Store at –20°C under nitrogen to prevent oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) confirm no significant degradation .

Q. How does the substitution pattern affect structure-activity relationships (SAR)?

Comparative studies with analogs (e.g., 1-(1-ethylindolin-5-yl)ethanone) show:

- Methylsulfonyl vs. Ethyl : Sulfonyl derivatives exhibit 10-fold higher kinase inhibition due to stronger electron withdrawal and hydrogen-bonding capacity .

- Positional Isomers : Moving the acetyl group to the 6-position reduces binding affinity by 50%, highlighting the 5-position’s steric compatibility with target proteins .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., cooling rate during sulfonation) and share raw spectral data (NMR, HRMS) in supplementary materials .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for methylsulfonyl chloride handling) and avoid unapproved bioapplications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.